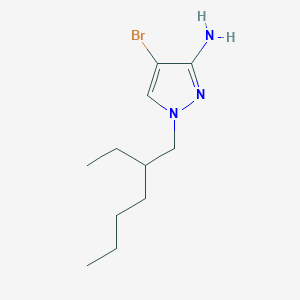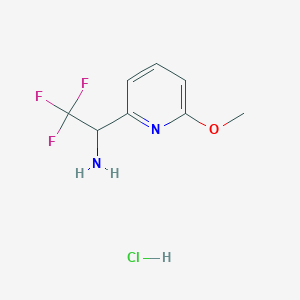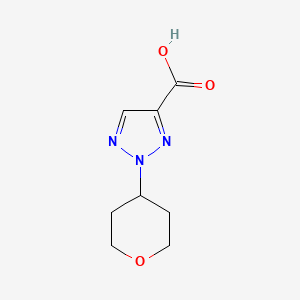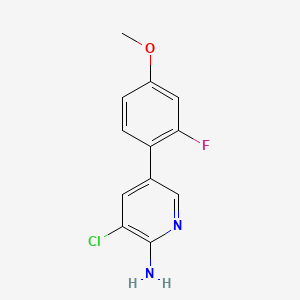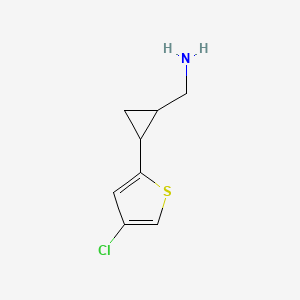
4-Isocyano-1-methyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyano-1-methyl-piperidine is a chemical compound belonging to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, with an isocyano group (-NC) attached to the fourth carbon and a methyl group attached to the first carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1-methyl-piperidine typically involves the reaction of 4-amino-1-methyl-piperidine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyano-1-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-Isocyano-1-methyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Isocyano-1-methyl-piperidine involves its reactivity with various biological molecules. The isocyanide group can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isocyano-1-methyl-pyridine
- 4-Isocyano-1-methyl-pyrrolidine
- 4-Isocyano-1-methyl-piperazine
Uniqueness
4-Isocyano-1-methyl-piperidine is unique due to its specific structural features, including the piperidine ring and the positioning of the isocyano and methyl groups. This unique structure imparts distinct reactivity and biological activity compared to other isocyanides.
Eigenschaften
Molekularformel |
C7H12N2 |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
4-isocyano-1-methylpiperidine |
InChI |
InChI=1S/C7H12N2/c1-8-7-3-5-9(2)6-4-7/h7H,3-6H2,2H3 |
InChI-Schlüssel |
ASZQRFSVVDTPTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)
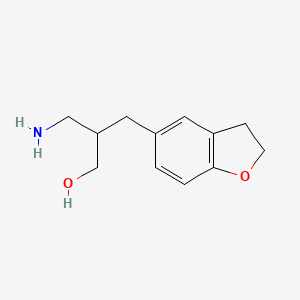
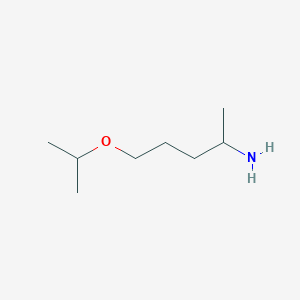
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
